

Technical Guide: Molecular Weight of 4-Methyl-4-penten-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-4-penten-2-ol

Cat. No.: B1580817

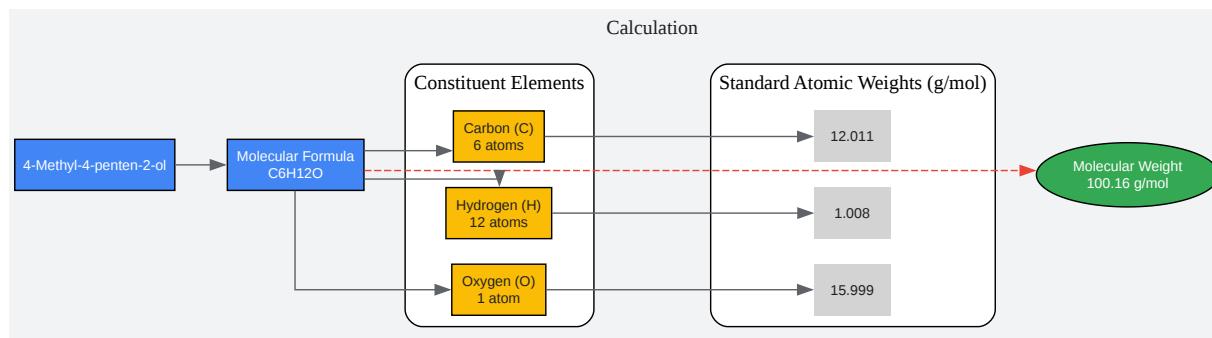
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the molecular weight of **4-Methyl-4-penten-2-ol** (CAS No. 2004-67-3). It details the theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements. Furthermore, it outlines a standard experimental protocol for the empirical determination of its molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS). All quantitative data is presented in clear, tabular formats, and key workflows are visualized using diagrams to ensure clarity for research and development applications.

Chemical Identity and Formula

4-Methyl-4-penten-2-ol is an organic compound, a secondary alcohol, with a role in various chemical syntheses. Accurate knowledge of its molecular weight is fundamental for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling in drug development.


- IUPAC Name: 4-methylpent-4-en-2-ol
- Molecular Formula: C₆H₁₂O^[1]^[2]^[3]^[4]

The molecular formula indicates that each molecule of the compound is composed of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom.

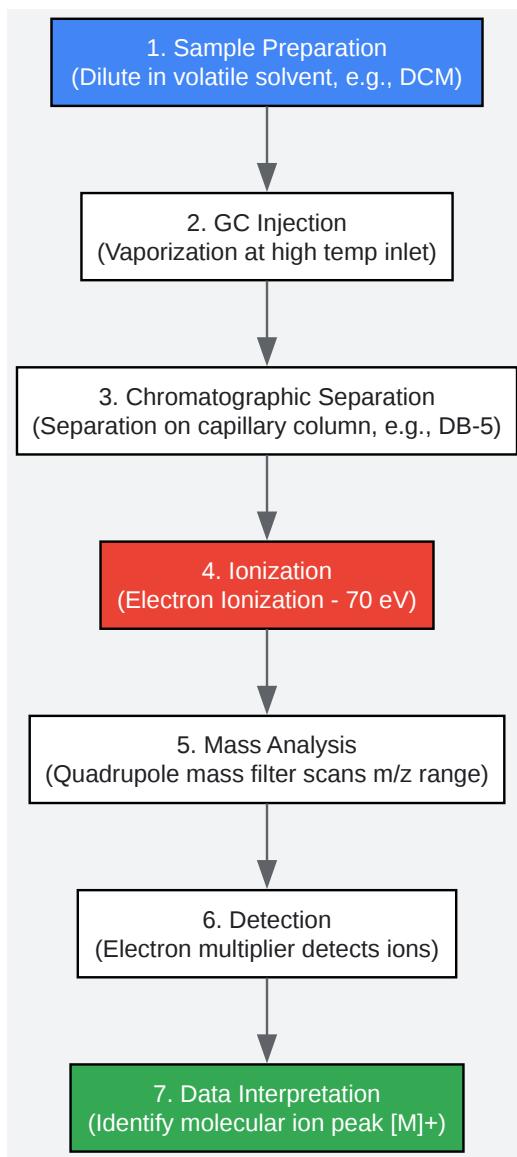
Theoretical Molecular Weight Calculation

The theoretical molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights, as recognized by IUPAC, are used for this calculation.

The logical process for this calculation is outlined below.

[Click to download full resolution via product page](#)

Caption: Logical workflow for calculating theoretical molecular weight.


The quantitative data used in this calculation is summarized in the table below.

Element	Symbol	Count	Standard Atomic Weight (g/mol)	Subtotal (g/mol)
Carbon	C	6	12.011 ^{[5][6][7]}	72.066
Hydrogen	H	12	1.008 ^{[8][9][10]}	12.096
Oxygen	O	1	15.999 ^{[11][12][13][14]}	15.999
Total		C6H12O	100.161	

Based on this, the calculated molecular weight of **4-Methyl-4-penten-2-ol** is 100.16 g/mol .^{[1][2][3][15]}

Experimental Protocol: Molecular Weight Determination by GC-MS

For volatile organic compounds like **4-Methyl-4-penten-2-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for experimental determination of molecular weight. The workflow involves separating the analyte from a sample matrix, ionizing it, and then analyzing the mass-to-charge ratio of the resulting ions.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for GC-MS molecular weight determination.

Detailed Methodology

- Sample Preparation:
 - Accurately weigh approximately 10 mg of **4-Methyl-4-penten-2-ol**.
 - Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask to create a 1 mg/mL stock solution.
 - Perform a serial dilution to a final concentration of approximately 10 µg/mL.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 8890 GC System or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
 - Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.
 - Injection Volume: 1 µL.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - Mass Spectrometer: Agilent 5977B MSD or equivalent.
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: 35-350 m/z.
- Data Analysis:

- Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **4-Methyl-4-penten-2-ol**.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak (M^+), which corresponds to the intact molecule with one electron removed. For **4-Methyl-4-penten-2-ol**, this peak is expected at an m/z value corresponding to its monoisotopic mass (100.0888 Da).^[1] The nominal mass will be observed at m/z 100.
- Compare the observed fragmentation pattern with a reference library (e.g., NIST) to confirm compound identity.

Conclusion

The theoretical molecular weight of **4-Methyl-4-penten-2-ol** ($C_6H_{12}O$) is 100.16 g/mol, a value critical for all quantitative applications in a research setting. This value can be empirically verified using standard analytical techniques such as GC-MS, where the molecular ion peak at m/z 100 confirms its mass and provides structural information through fragmentation. The protocols and data presented herein serve as a foundational guide for professionals engaged in chemical synthesis, analysis, and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Penten-2-ol, 4-methyl- | $C_6H_{12}O$ | CID 102730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-4-methylpent-4-en-2-ol | $C_6H_{12}O$ | CID 12277035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-METHYL-4-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]
- 5. quora.com [quora.com]

- 6. westfield.ma.edu [westfield.ma.edu]
- 7. #6 - Carbon - C [hobart.k12.in.us]
- 8. ck12.org [ck12.org]
- 9. quora.com [quora.com]
- 10. #1 - Hydrogen - H [hobart.k12.in.us]
- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. quora.com [quora.com]
- 13. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
- 15. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Technical Guide: Molecular Weight of 4-Methyl-4-penten-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580817#4-methyl-4-penten-2-ol-molecular-weight\]](https://www.benchchem.com/product/b1580817#4-methyl-4-penten-2-ol-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com